
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with bromine and fluorine atoms, along with a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core is synthesized through cyclization reactions involving thiophene derivatives.
Introduction of Bromine and Fluorine Substituents: Bromination and fluorination reactions are carried out using reagents such as bromine and fluorine sources under controlled conditions.
Carbamate Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the benzothiophene ring allows it to bind to specific active sites, modulating the activity of the target molecules. The bromine and fluorine substituents enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate can be compared with other benzothiophene derivatives, such as:
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-YL)carbamate: Similar structure but with a cyano group instead of a hydrogen atom.
Tert-butyl N-(4-bromo-3-methyl-7-fluoro-benzothiophen-2-YL)carbamate: Contains a methyl group instead of a hydrogen atom.
Tert-butyl N-(4-bromo-7-chloro-benzothiophen-2-YL)carbamate: Chlorine substituent instead of fluorine.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Propiedades
Fórmula molecular |
C13H13BrFNO2S |
|---|---|
Peso molecular |
346.22 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17) |
Clave InChI |
PLBVRRYBJNVQHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
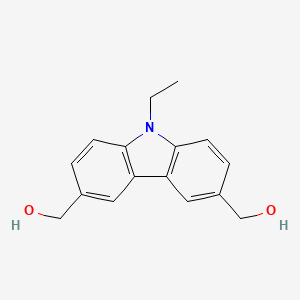
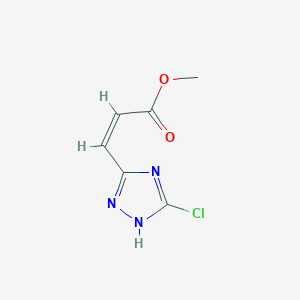

![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
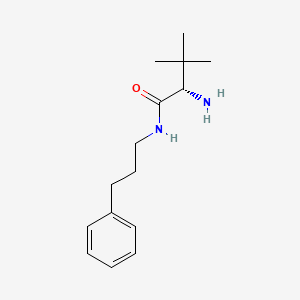
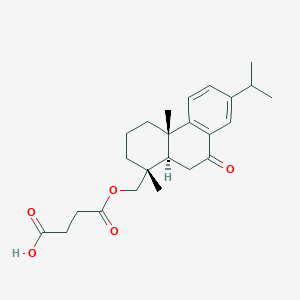
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
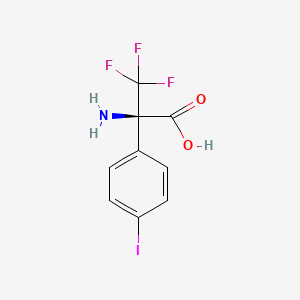
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)

